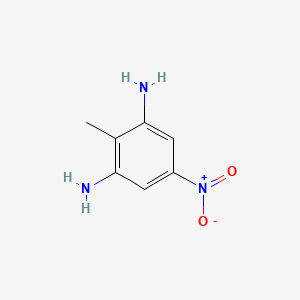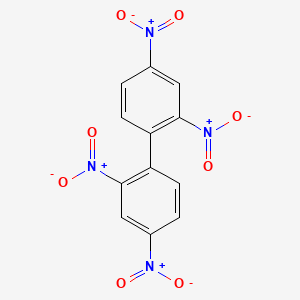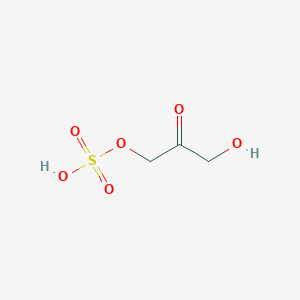
2,6-Diamino-4-nitrotoluene
Overview
Description
2,6-Diamino-4-nitrotoluene is an organic compound with the molecular formula C7H9N3O2. It is a derivative of toluene, where two amino groups are positioned at the 2 and 6 positions, and a nitro group is located at the 4 position on the benzene ring. This compound is known for its applications in various chemical processes and industries.
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like 2,6-diamino-4-nitrotoluene can interact with various enzymes and proteins within a cell .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. For instance, it has been observed that certain bacteria can co-metabolically degrade 2,4,6-trinitrotoluene (TNT) into this compound . This transformation is facilitated by the upregulation of nitroreductase and N-ethylmaleimide reductase, which are closely related to TNT denitration .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the degradation of nitroaromatic compounds. In one study, it was found that a strain of Bacillus cereus could degrade TNT into this compound, among other products . The degradation process involved several pathways, including the pentose phosphate pathway, glycolysis/gluconeogenesis, and amino acid metabolism .
Pharmacokinetics
It is known that nitroaromatic compounds can be readily absorbed and metabolized by various organisms .
Result of Action
The result of the action of this compound is the transformation of TNT into less harmful compounds, including this compound itself . This transformation process can help in the bioremediation of TNT-contaminated environments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of TNT into this compound by certain bacteria was found to be optimal at a temperature of 30 °C and a neutral pH . Furthermore, the presence of other compounds, such as ammonium sulfate, can affect the degradation process .
Biochemical Analysis
Biochemical Properties
2,6-Diamino-4-nitrotoluene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nitroreductase enzymes, which catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation of nitroaromatic compounds, facilitating their detoxification and removal from biological systems . Additionally, this compound can form adducts with proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of oxidative stress pathways, resulting in the upregulation of genes involved in antioxidant defense . This compound also affects cellular metabolism by interacting with enzymes involved in the pentose phosphate pathway and glycolysis . These interactions can lead to changes in cellular energy production and redox balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nitroreductase enzymes, facilitating the reduction of nitro groups to amino groups . This binding interaction is essential for the detoxification of nitroaromatic compounds. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have significant implications for the long-term health and viability of cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression . At higher doses, it can lead to more severe effects, including cytotoxicity and tissue damage . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced, leading to significant toxicity and potential organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by nitroreductase enzymes, which reduce the nitro group to an amino group . This reduction is a crucial step in the detoxification of nitroaromatic compounds. Additionally, this compound can influence metabolic flux by interacting with enzymes involved in the pentose phosphate pathway and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These interactions are crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-nitrotoluene typically involves the nitration of 2,6-diaminotoluene. The process begins with the nitration of toluene to form 2,6-dinitrotoluene, which is then reduced to 2,6-diaminotoluene. The final step involves the selective nitration of 2,6-diaminotoluene to produce this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under specific conditions.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Reduction: 2,6-Diamino-4-aminotoluene.
Oxidation: 2,6-Diamino-4-nitrosotoluene.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
2,6-Diamino-4-nitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Diamino-6-nitrotoluene
- 2,6-Diamino-4-chlorotoluene
- 2,6-Diamino-4-methyltoluene
Comparison: 2,6-Diamino-4-nitrotoluene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it has distinct chemical properties and reactivity patterns, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
2-methyl-5-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWAUDUGZVURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207973 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-75-3 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059229753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,6-toluenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8UX2A3X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)








![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)

